2,3-Dimethyl-1H-indole-6-carboxylic acid
Overview
Description
2,3-Dimethyl-1H-indole-6-carboxylic acid is a derivative of indole, a significant heterocyclic compound known for its diverse biological activities. Indole derivatives have been extensively studied due to their presence in various natural products and their potential therapeutic applications
Mechanism of Action
Target of Action
It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Some indole derivatives, including 2,3-dimethyl-1h-indole, have been found to be cytotoxic against certain cancer cell lines . This suggests that 2,3-Dimethyl-1H-indole-6-carboxylic acid may also have similar effects.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2,3-Dimethyl-1H-indole-6-carboxylic acid are largely derived from its indole scaffold. Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Indole derivatives are known to be involved in various metabolic pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethyl-1H-indole-6-carboxylic acid typically involves the construction of the indole ring followed by functionalization at specific positions. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with ketones or aldehydes under acidic conditions to form the indole ring . Subsequent methylation and carboxylation steps are carried out to introduce the dimethyl and carboxylic acid groups at the desired positions.
Industrial Production Methods: Industrial production of indole derivatives, including this compound, often employs catalytic processes to enhance yield and selectivity. Catalysts such as palladium or platinum are used in hydrogenation and dehydrogenation reactions to achieve the desired functionalization . The use of continuous flow reactors and green chemistry principles is also gaining traction in industrial settings to improve efficiency and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dimethyl-1H-indole-6-carboxylic acid undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nitric acid, and sulfuric acid for electrophilic substitution reactions.
Major Products Formed:
Scientific Research Applications
2,3-Dimethyl-1H-indole-6-carboxylic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
2,3-Dimethylindole: Shares the dimethyl substitution but lacks the carboxylic acid group.
5-Fluoro-2,3-dimethyl-1H-indole: Contains a fluorine atom in addition to the dimethyl groups.
Indole-3-acetic acid: A naturally occurring plant hormone with a carboxylic acid group at the 3-position.
Uniqueness: 2,3-Dimethyl-1H-indole-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both dimethyl and carboxylic acid groups allows for diverse chemical reactivity and potential therapeutic applications .
Properties
IUPAC Name |
2,3-dimethyl-1H-indole-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-6-7(2)12-10-5-8(11(13)14)3-4-9(6)10/h3-5,12H,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDPOIMGOHQYJEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=CC(=C2)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10378267 | |
Record name | 2,3-Dimethyl-1H-indole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10378267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103986-06-7 | |
Record name | 2,3-Dimethyl-1H-indole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10378267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-Dimethyl-1H-indole-6-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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